molecular formula C9H13FN2O2S B2401745 4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide CAS No. 1314745-93-1

4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide

Cat. No. B2401745
M. Wt: 232.27
InChI Key: DYHOQSAYSBLAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound belongs to the class of sulfonamides and has a molecular weight of 311.39 g/mol.

Scientific Research Applications

Cyclooxygenase Inhibition

A significant application of derivatives of 4-fluorobenzenesulfonamide is in the inhibition of cyclooxygenase enzymes. Hashimoto et al. (2002) synthesized derivatives that inhibited cyclooxygenase-2 (COX-2) while preserving COX-1 potency. This led to the development of a potent, selective, and orally active COX-2 inhibitor for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Anticancer Potential

Novel aminothiazole-paeonol derivatives synthesized by Tsai et al. (2016) showed high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. These compounds included a 4-fluoro variant with significant inhibitory activity (Tsai et al., 2016).

Binding to Carbonic Anhydrases

Dugad and Gerig (1988) studied the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases. Their research revealed insights into the stoichiometry and kinetics of the interaction of this inhibitor with the enzymes, providing a deeper understanding of how such molecules interact with biological targets (Dugad & Gerig, 1988).

properties

IUPAC Name

4-(2-aminopropan-2-yl)-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O2S/c1-9(2,11)7-4-3-6(5-8(7)10)15(12,13)14/h3-5H,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHOQSAYSBLAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide

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